![molecular formula C12H14N4O3 B13363267 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide is a complex organic compound that features a pyridine ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones.
Coupling Reaction: The final step involves coupling the pyridine and pyrazole rings through an acetamide linkage. This is typically achieved using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions can yield halogenated derivatives.
Scientific Research Applications
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in gene expression and protein activity.
Comparison with Similar Compounds
Similar Compounds
Milrinone: A phosphodiesterase inhibitor with a similar pyridine structure.
Imidazole Derivatives: Compounds with a similar pyrazole ring structure.
Uniqueness
What sets 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide apart is its unique combination of the pyridine and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N4O3 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(1,6-dimethyl-4-oxopyridin-3-yl)oxy-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H14N4O3/c1-8-5-9(17)10(6-16(8)2)19-7-12(18)14-11-3-4-13-15-11/h3-6H,7H2,1-2H3,(H2,13,14,15,18) |
InChI Key |
VMEMWNZNYVKNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)OCC(=O)NC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13363190.png)
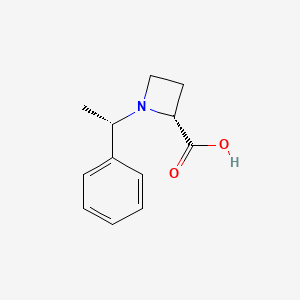
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)
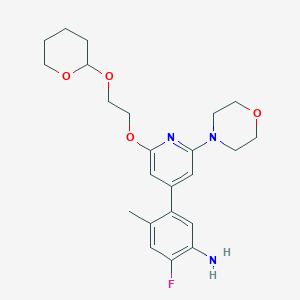
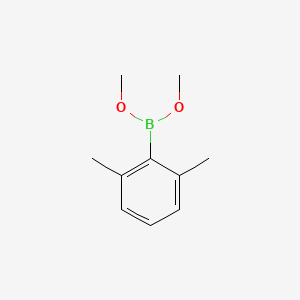
![4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13363213.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363217.png)
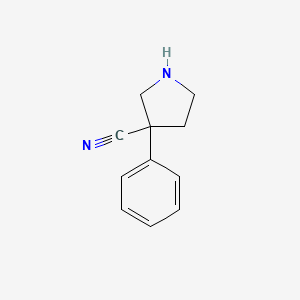
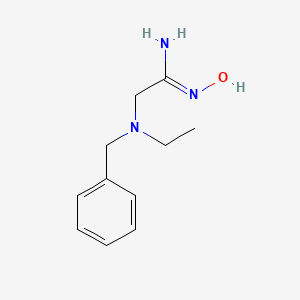

![(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13363238.png)
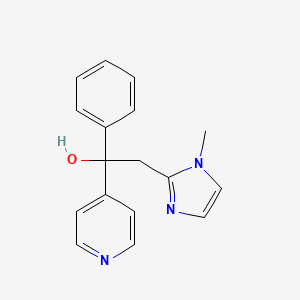
![3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363254.png)
